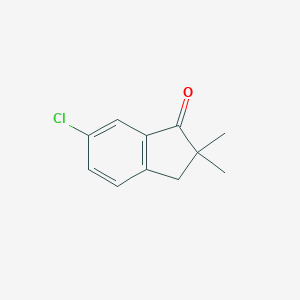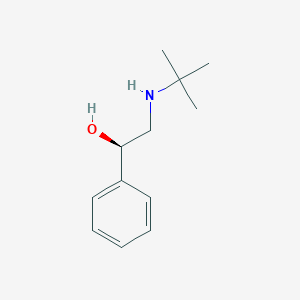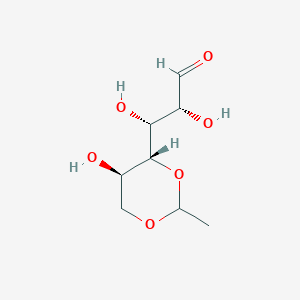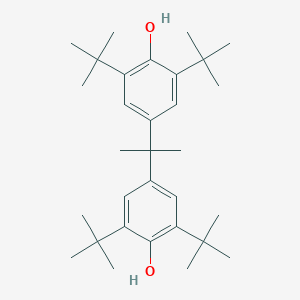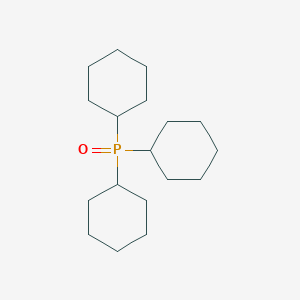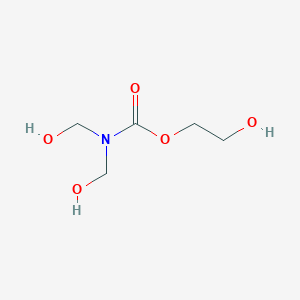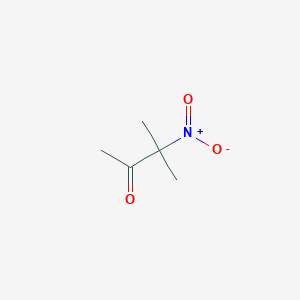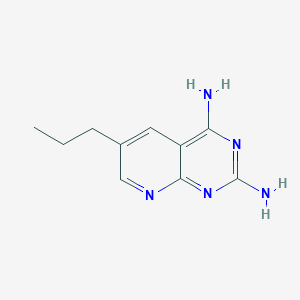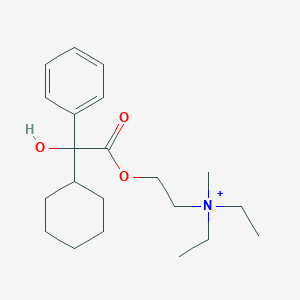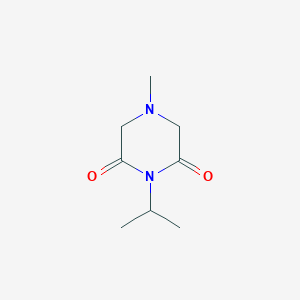
4-Methyl-1-(propan-2-yl)piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPD is a cyclic imide that belongs to the family of piperazine-2,6-diones. It is a white crystalline solid that is soluble in water and organic solvents. MPD has been used as a precursor for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. In recent years, MPD has gained attention in scientific research due to its potential applications in the fields of materials science, catalysis, and drug discovery.
Wirkmechanismus
The mechanism of action of MPD is not fully understood. However, it has been suggested that MPD may act as a nucleophile, which can react with electrophiles such as alkylating agents. This reaction can lead to the formation of covalent adducts, which can modulate the activity of enzymes and receptors.
Biochemische Und Physiologische Effekte
MPD has been shown to have various biochemical and physiological effects. For example, MPD has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which has potential applications in the treatment of type 2 diabetes. MPD has also been shown to inhibit the growth of cancer cells, which has potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MPD is its versatility as a building block for the synthesis of various compounds. MPD is also relatively easy to synthesize and purify. However, one limitation of MPD is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of MPD in scientific research. For example, MPD could be used as a building block for the synthesis of new cyclic peptides with potential applications in drug discovery. MPD could also be used as a ligand in coordination chemistry to synthesize new catalysts with potential applications in materials science. Additionally, the mechanism of action of MPD could be further elucidated to better understand its potential applications in various fields.
Conclusion:
In conclusion, MPD is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPD can be synthesized via various methods and has been used as a building block for the synthesis of various compounds. MPD has also been shown to have various biochemical and physiological effects, which have potential applications in drug discovery and cancer therapy. While there are some limitations to the use of MPD in certain experiments, there are many future directions for the use of MPD in scientific research.
Synthesemethoden
MPD can be synthesized via various methods, including the reaction of succinic anhydride with isopropylamine and subsequent alkylation with methyl iodide. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The yield of MPD can be improved by using a solvent such as dimethyl sulfoxide or N-methylpyrrolidone.
Wissenschaftliche Forschungsanwendungen
MPD has been used in scientific research as a building block for the synthesis of various compounds. For example, MPD has been used as a precursor for the synthesis of cyclic peptides, which have potential applications in drug discovery. MPD has also been used as a ligand in coordination chemistry, which has potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
13480-20-1 |
|---|---|
Produktname |
4-Methyl-1-(propan-2-yl)piperazine-2,6-dione |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
4-methyl-1-propan-2-ylpiperazine-2,6-dione |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)10-7(11)4-9(3)5-8(10)12/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
DTTCYIHEIBLGON-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(=O)CN(CC1=O)C |
Kanonische SMILES |
CC(C)N1C(=O)CN(CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




